
Pyridin-2-amine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-amine, also known as 2-aminopyridine, is an organic compound with the formula C5H6N2. It is a derivative of pyridine, where an amino group is attached to the second carbon of the pyridine ring. Sulfuric acid, with the formula H2SO4, is a highly corrosive strong mineral acid. When combined, Pyridin-2-amine and sulfuric acid form a salt that is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridin-2-amine can be synthesized through several methods. One common method involves the reduction of 2-nitropyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the amination of pyridine using ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, Pyridin-2-amine is often produced through the catalytic hydrogenation of 2-nitropyridine. This process involves the use of a metal catalyst and hydrogen gas to reduce the nitro group to an amino group. The reaction is typically carried out in a solvent such as ethanol or methanol under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: Pyridin-2-amine can be oxidized to form pyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-aminomethylpyridine using reducing agents like lithium aluminum hydride.
Substitution: Pyridin-2-amine can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst
Solvents: Ethanol, methanol, water
Major Products
Oxidation: Pyridine-2-carboxylic acid
Reduction: 2-Aminomethylpyridine
Substitution: Various substituted pyridines depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Pyridin-2-amine and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for their potential antimicrobial and antiviral properties.
Medicine: Investigated for their role in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of corrosion inhibitors, rubber chemicals, and photographic chemicals.
Wirkmechanismus
The mechanism of action of Pyridin-2-amine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: The parent compound of Pyridin-2-amine, lacking the amino group.
2-Nitropyridine: A precursor in the synthesis of Pyridin-2-amine, containing a nitro group instead of an amino group.
Pyridine-2-carboxylic acid: An oxidation product of Pyridin-2-amine.
Uniqueness
Pyridin-2-amine is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives
Eigenschaften
CAS-Nummer |
142204-93-1 |
|---|---|
Molekularformel |
C10H14N4O4S |
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
pyridin-2-amine;sulfuric acid |
InChI |
InChI=1S/2C5H6N2.H2O4S/c2*6-5-3-1-2-4-7-5;1-5(2,3)4/h2*1-4H,(H2,6,7);(H2,1,2,3,4) |
InChI-Schlüssel |
ABZMJZYBIIGOTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N.C1=CC=NC(=C1)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


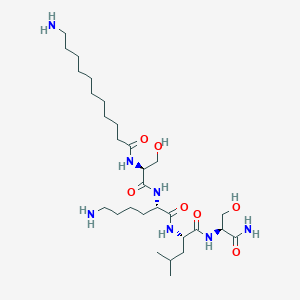
![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)


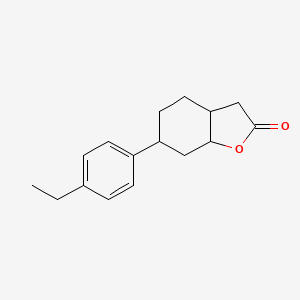
![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)


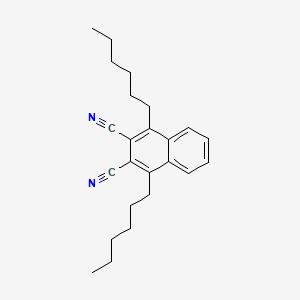
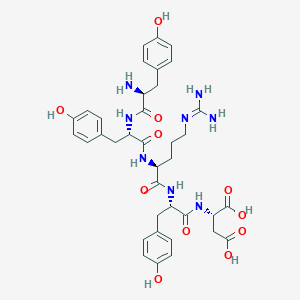
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
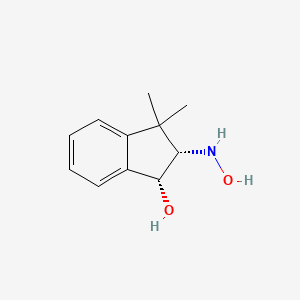
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
